![molecular formula C25H27N7O2 B3016348 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920375-60-6](/img/structure/B3016348.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one" is a complex molecule that appears to be related to a class of compounds known for their biological activities. The structure suggests the presence of a triazolopyrimidine core, a piperazine ring, and a methoxyphenyl group, which are common in medicinal chemistry for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones have been synthesized with significant enzyme inhibition and isoform selectivity, particularly inhibiting the phosphorylation of AKT, which is a key player in cancer cell survival and proliferation . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic routes could be employed, involving the formation of the triazolopyrimidine core followed by the attachment of the piperazine and phenylbutanone moieties.
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophores. The triazolopyrimidine core is a common feature in kinase inhibitors, as seen in the series of compounds with potent growth inhibition in PTEN deficient cancer cell lines . The piperazine ring is a feature that can contribute to the compound's solubility and ability to interact with biological targets, as seen in other piperazine-containing compounds .
Chemical Reactions Analysis
The piperazine moiety in related compounds has been shown to undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . This suggests that the compound may also be subject to similar metabolic pathways, which could influence its safety profile and necessitate further modifications to mitigate potential genotoxic risks.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For example, triazole derivatives have been synthesized and shown to possess antimicrobial activities, indicating that the triazole ring can contribute to the compound's bioactivity . The presence of the methoxy group and the phenylbutanone moiety could also influence the lipophilicity and overall pharmacokinetic properties of the compound.
科学的研究の応用
Antagonist Activity and Potential Antihypertensive Agents
Derivatives incorporating the triazolopyrimidine structure have also been explored for their antagonist activities. Compounds featuring a piperazine moiety have demonstrated potent 5-HT2 antagonist activity, surpassing known antagonists in certain assays, indicating the potential for neurological applications (Watanabe et al., 1992). Additionally, triazolopyrimidines with morpholine, piperidine, or piperazine groups have been prepared and evaluated for antihypertensive activity, with some compounds showing promising results (Bayomi et al., 1999).
Imaging of Cerebral Adenosine A2A Receptors
The compound has relevance in the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs), crucial for neurological studies. A specific derivative, Preladenant, synthesized for A2AR PET imaging, has shown favorable brain kinetics and distribution consistent with known A2AR distribution, offering a tool for neurological research (Zhou et al., 2014).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may have diverse molecular and cellular effects .
将来の方向性
The future directions for this compound could involve further optimization studies to boost its in vitro biological activity while maintaining its physicochemical properties in promising ranges . It could also involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .
特性
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFUQMYBWTIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。